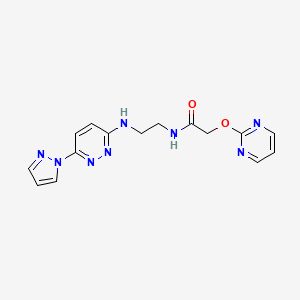

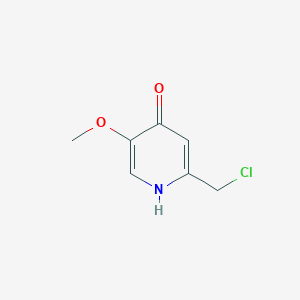

![molecular formula C20H13N3O3S B2886364 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide CAS No. 477325-70-5](/img/structure/B2886364.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .

Synthesis Analysis

There is a related compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, which was synthesized through the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol . This resulted in “N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide”, which was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by Jacobson procedure resulted in "8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole" .Molecular Structure Analysis

The InChI code for “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is "1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)" .Chemical Reactions Analysis

The “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” compound underwent electrophilic substitution reactions: nitration, bromination, formylation, acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment suffered the attack .Physical And Chemical Properties Analysis

The compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid substance . It has a molecular weight of 226.3 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

One study delves into the development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, demonstrating the potential of these derivatives, including substances like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, in epilepsy treatment. These compounds have shown high anticonvulsive activity and are moving towards preclinical studies, emphasizing the importance of robust quality control techniques for their standardization and potential application in medicine (Sych et al., 2018).

Cellular Apoptosis in Cancer Therapy

Another area of interest is the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, including derivatives such as RM4819 (N-(5-bromothiazol-2-yl)-2-hydroxy-3-methylbenzamide), have been investigated for their ability to induce cell death in colon carcinoma cell lines. This research points towards the exploration of molecular targets within intestinal pathogens and colon cancer cells, potentially offering new avenues for cancer therapy (Brockmann et al., 2014).

Novel Compound Synthesis for Therapeutic Research

Further research efforts include the synthesis of novel compounds with potential therapeutic applications, such as bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, derived from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors. These compounds are part of the 'privileged' 1,4-benzodiazepine structure class, indicating a strategic interest in developing new molecules that could serve as the foundation for future drug development (Hemming & Loukou, 2004).

Eigenschaften

IUPAC Name |

2-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(13-5-1-2-7-15(13)23(25)26)22-20-21-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)27-20/h1-7,10H,8-9H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZYEVANJZGXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)